(Z)-3-(pyridin-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-3-pyridin-3-yl-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c23-16(6-5-13-3-1-8-19-11-13)22-9-7-14(12-22)17-20-18(24-21-17)15-4-2-10-25-15/h1-6,8,10-11,14H,7,9,12H2/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZMATCXOGPBNL-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C=CC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)/C=C\C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(pyridin-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic molecule that incorporates several pharmacologically relevant moieties, including pyridine, thiophene, and oxadiazole. This combination suggests potential biological activities that warrant investigation.

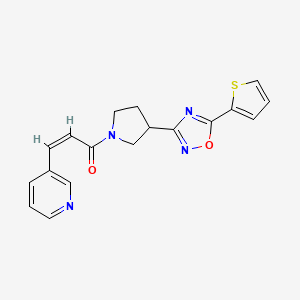

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of pyridine derivatives with substituted thiophenes and oxadiazoles. This multi-step synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

| Candida albicans | Moderate |

The presence of the oxadiazole moiety has been linked to increased activity against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes .

Anticancer Activity

Compounds with similar structures have demonstrated promising anticancer properties. For example, 1,2,4-oxadiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds typically range from 0.12 to 15.63 µM, indicating varying degrees of potency compared to standard chemotherapeutics like doxorubicin .

The proposed mechanisms for the biological activity of this class of compounds include:

- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Activation of apoptotic pathways through upregulation of pro-apoptotic factors such as p53.

- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of oxadiazole derivatives for their antimicrobial properties against common pathogens. The results showed that modifications on the thiophene ring significantly influenced the activity levels, with nitro groups enhancing efficacy against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of similar compounds on MCF-7 cells. The study revealed that compounds with specific substitutions on the pyridine ring exhibited enhanced apoptosis induction compared to others, suggesting a structure–activity relationship that could guide future drug design .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling with pyridine and thiophene derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Applications

Recent studies have highlighted the biological activities associated with (Z)-3-(pyridin-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one:

Antimicrobial Activity:

Research indicates that derivatives containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential:

Studies have demonstrated that compounds with pyridine and oxadiazole functionalities can inhibit cancer cell proliferation. Preliminary assays on tumor cell lines (e.g., MCF7 for breast cancer) suggest that these compounds may induce apoptosis or inhibit cell cycle progression .

Neuroprotective Effects:

Some derivatives have been evaluated for neuroprotective properties. The presence of pyridine rings is often linked to enhanced neuroactivity, suggesting potential applications in treating neurodegenerative diseases .

Material Science Applications

The unique structural features of this compound make it suitable for various material science applications:

Organic Light Emitting Diodes (OLEDs):

Compounds with thiophene and pyridine units are being explored for their photophysical properties in OLEDs. Their ability to emit light upon electrical stimulation can be harnessed in display technologies .

Sensors:

The electronic properties of this compound can be utilized in sensor technology. Its sensitivity to environmental changes makes it a candidate for detecting gases or biological markers .

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Anticancer Activity | Induced apoptosis in MCF7 cells with IC50 values around 25 µM after 48 hours of treatment. |

| Study 3 | OLED Applications | Demonstrated luminescence efficiency suitable for use in OLED devices with a peak emission at 550 nm. |

Q & A

Basic: What are the standard synthetic routes for synthesizing (Z)-3-(pyridin-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one?

Answer:

The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Cyclization of thiophene-2-carboxylic acid hydrazide with nitriles or amidoximes under acidic or thermal conditions to form the 1,2,4-oxadiazole core .

Pyrrolidine Functionalization : Coupling the oxadiazole moiety to pyrrolidine via nucleophilic substitution or metal-catalyzed cross-coupling.

Propenone Linkage : Condensation of the pyridine-3-yl group with the pyrrolidine-oxadiazole intermediate using catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃ for improved yield and regioselectivity) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and Z/E configuration of the propenone moiety .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly the (Z)-configuration of the α,β-unsaturated ketone .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity of the (Z)-configured propenone moiety?

Answer:

- Catalyst Selection : Transition metals like Zn or Cu influence coordination geometry. For example, Zn catalysts stabilize enolate intermediates, favoring (Z)-isomers via chelation control .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity and reduce side reactions.

- Temperature Control : Lower temperatures (0–25°C) minimize thermal isomerization of the (Z)-isomer .

Advanced: How does computational chemistry aid in predicting biological interactions of this compound?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., kinases or enzymes) using software like AutoDock or Schrödinger. Focus on oxadiazole and pyridine groups as hydrogen-bond acceptors .

- QSAR Modeling : Correlate structural features (e.g., oxadiazole ring planarity, logP) with observed bioactivity to prioritize analogs .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior or photostability .

Data Contradiction: How can discrepancies in reported catalytic efficiencies for similar compounds be resolved?

Answer:

- Parameter Standardization : Compare catalyst loadings (e.g., 5 mol% vs. 10 mol%), solvent systems, and reaction times across studies .

- Characterization Rigor : Ensure purity via HPLC and elemental analysis to rule out impurities affecting catalytic performance .

- Mechanistic Reassessment : Use kinetic studies (e.g., Eyring plots) to identify rate-limiting steps under varying conditions .

Advanced: What strategies mitigate challenges in synthesizing the pyrrolidine-oxadiazole-thiophene core?

Answer:

- Protection/Deprotection : Temporarily protect the pyrrolidine nitrogen with Boc or Fmoc groups to prevent unwanted side reactions during oxadiazole formation .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps, improving yield and purity .

- Metal Catalysis : Employ Pd or Ni catalysts for C–N coupling between thiophene-oxadiazole and pyrrolidine .

Advanced: How can the biological activity of this compound be mechanistically validated?

Answer:

- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to proposed targets .

- Gene Knockdown Studies : CRISPR/Cas9-mediated deletion of target proteins to confirm on-mechanism activity .

- Metabolomic Profiling : Identify downstream metabolic changes via LC-MS to map pathways affected by the compound .

Data Contradiction: How to address conflicting reports on the stability of the oxadiazole ring under acidic/basic conditions?

Answer:

- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C) with HPLC monitoring to quantify ring-opening kinetics .

- Protective Group Strategies : Introduce electron-withdrawing substituents (e.g., nitro groups) to enhance oxadiazole ring stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.